molecular formula C12H14BrF3N2O2 B6194201 2-bromo-5-(piperidin-2-yl)pyridine, trifluoroacetic acid CAS No. 2680531-93-3

2-bromo-5-(piperidin-2-yl)pyridine, trifluoroacetic acid

Cat. No.: B6194201
CAS No.: 2680531-93-3
M. Wt: 355.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(piperidin-2-yl)pyridine, trifluoroacetic acid is a chemical compound that features a bromine atom and a piperidine ring attached to a pyridine core. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-5-(piperidin-2-yl)pyridine typically involves the bromination of 5-(piperidin-2-yl)pyridine. This reaction is usually carried out using bromine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are carefully monitored and optimized to achieve high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(piperidin-2-yl)pyridine can undergo various types of chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different pyridine derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles, such as sodium hydroxide or ammonia, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Pyridine derivatives without bromine.

  • Substitution: Hydroxyl or amino-substituted pyridine derivatives.

Scientific Research Applications

2-Bromo-5-(piperidin-2-yl)pyridine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-bromo-5-(piperidin-2-yl)pyridine exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 5-Bromo-2-(piperidin-2-yl)pyridine: Similar structure but different position of bromine.

  • 2-Bromo-5-(pyrrolidin-2-yl)pyridine: Similar but with a pyrrolidine ring instead of piperidine.

Uniqueness: 2-Bromo-5-(piperidin-2-yl)pyridine is unique due to its specific structural arrangement, which influences its reactivity and applications. The presence of the piperidine ring and bromine atom provides distinct chemical properties compared to similar compounds.

Properties

CAS No.

2680531-93-3

Molecular Formula

C12H14BrF3N2O2

Molecular Weight

355.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.